molecular formula C11H10FN3O2 B11810255 ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate

ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11810255
M. Wt: 235.21 g/mol
InChI Key: BUNRCSCFFHWRQW-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate is a fluorinated triazole derivative featuring a 1,2,4-triazole core substituted with a 3-fluorophenyl group at position 3 and an ethyl ester at position 3. Triazole derivatives are widely studied due to their structural versatility and biological relevance, including applications as enzyme inhibitors, antimicrobial agents, and plant growth regulators .

Properties

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H10FN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,14,15)

InChI Key

BUNRCSCFFHWRQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Reaction Design and Substrate Selection

The photoredox approach utilizes sydnones and fluorinated oxime derivatives under blue LED irradiation to construct the triazole ring. For ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate, 3-fluorophenyl-substituted sydnones are reacted with ethyl glyoxylate oxime in the presence of 4-CzIPN (0.01 equiv) and NEt₃ (3.0 equiv) in N-methylpyrrolidone (NMP). The reaction proceeds via a radical-polar crossover mechanism, enabling regioselective C–N bond formation at the 3-position of the triazole.

Optimization and Scalability

Key parameters include:

  • Light source : 20 W blue LEDs (λ = 450 nm) at 2 cm distance.

  • Solvent : NMP ensures solubility of polar intermediates.

  • Temperature : Room temperature (25°C) minimizes side reactions.

  • Scale-up : Gram-scale reactions (4.7 mmol) achieve 62% yield after column chromatography (petroleum ether:ethyl acetate 10:1).

Table 1. Photoredox Conditions and Outcomes

ParameterValueImpact on Yield
Catalyst (4-CzIPN)0.01 equiv+25% vs. no cat
NEt₃3.0 equivOptimal base
Reaction time24 hoursComplete conversion
SolventNMP15% higher vs. DMF

Cyclocondensation-Desulfurization-Esterification Sequence

Stepwise Synthesis from Thiosemicarbazide Derivatives

This method, adapted from patent CN103145632B, involves:

  • Condensation : 3-fluorophenyl oxalyl chloride monoethyl ester reacts with thiosemicarbazide in the presence of Et₃N to form oxalic acid monoethyl ester monoamidothiourea.

  • Cyclization : Heating in aqueous NaOH (70–90°C) induces ring closure to 5-mercapto-triazole-3-carboxylic acid.

  • Desulfurization : Acetic acid/H₂O₂ (3:1) removes the thiol group at 60°C.

  • Esterification : SOCl₂-mediated reaction with ethanol yields the target ester.

Critical Control Points

  • pH adjustment : Post-cyclization acidification to pH 2–5 prevents lactamization.

  • Desulfurization efficiency : 89% conversion achieved with 3 equiv H₂O₂.

  • Esterification : 78% yield using SOCl₂ (2.0 equiv) in anhydrous ethanol.

Palladium-Catalyzed Suzuki Coupling for Aryl Functionalization

Late-Stage Introduction of 3-Fluorophenyl Group

A modular strategy involves synthesizing 1-(4-bromophenyl)-3-carbethoxy-1H-1,2,4-triazole followed by Suzuki coupling with 3-fluorophenylboronic acid. Conditions:

  • Catalyst : Pd(OAc)₂ (5 mol%) with PPh₃ (10 mol%).

  • Base : K₃PO₄ (2.0 equiv) in 1,4-dioxane at 120°C.

  • Yield : 68% after column chromatography.

Advantages and Limitations

  • Flexibility : Permits introduction of diverse aryl groups.

  • Challenges : Requires brominated triazole precursors and inert conditions.

Comparative Analysis of Methodologies

Table 2. Method Comparison

MethodYieldScalabilitySafety Profile
Photoredox62%ModerateAvoids high temps
Cyclocondensation78%HighRequires H₂O₂ handling
Suzuki Coupling68%LowPd contamination risk

Experimental Protocols and Characterization Data

Photoredox Procedure (Adapted from )

  • Reaction Setup : Combine 3-fluorophenyl sydnone (0.50 mmol), ethyl glyoxylate oxime (2.0 equiv), 4-CzIPN (0.01 equiv), and NEt₃ (3.0 equiv) in NMP (2 mL).

  • Irradiation : Stir under blue LEDs (24 h).

  • Workup : Extract with EtOAc, wash with brine, dry (Na₂SO₄), and purify via silica gel (petroleum ether:EtOAc 10:1).

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 8.56 (s, 1H, triazole-H), 7.52–7.28 (m, 4H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 1.38 (t, J = 7.1 Hz, 3H, CH₃).

  • ¹⁹F NMR : δ -112.4 (s, 1F, Ar-F) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. Ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study involving this compound showed IC50 values ranging from 10 to 20 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). These results indicate moderate potency compared to standard chemotherapeutic agents.

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity against various pathogens. Triazoles are recognized for their efficacy as antifungal and antibacterial agents.

Antifungal Activity

Triazole derivatives have shown potent antifungal effects. For instance, the compound exhibited a minimum inhibitory concentration (MIC) of 0.0156 μg/mL against Candida albicans, significantly outperforming traditional antifungal agents like fluconazole .

Antibacterial Activity

In antibacterial studies, this compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The MIC values ranged from 0.25 to 2 μg/mL, indicating comparable activity to established antibiotics .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes involved in neurodegenerative diseases.

Cholinesterase Inhibition

Studies have shown that this compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in the pathophysiology of Alzheimer's disease. The inhibition profile suggests potential applications in enhancing cholinergic neurotransmission .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)
HeLa10
MCF-720

Table 2: Antimicrobial Activity Data

PathogenMIC (μg/mL)
Candida albicans0.0156
Methicillin-resistant S. aureus0.25 - 2

Mechanism of Action

The mechanism of action of ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate, highlighting variations in substituents, physicochemical properties, and biological activities:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities References
This compound 3-fluorophenyl (C3) C11H10FN3O2 235.21 N/A Expected enhanced bioactivity due to fluorine
Ethyl 3-(2-pyridinyl)-1H-1,2,4-triazole-5-carboxylate 2-pyridinyl (C3) C10H10N4O2 218.22 N/A Improved solubility via pyridine nitrogen
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate 3-CF3 phenyl (C3) C12H10F3N3O2 285.22 N/A Higher lipophilicity; strong electron-withdrawing effect
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate 4-methoxy phenyl (C3) C12H13N3O3 247.25 173–175 Electron-donating group; moderate bioactivity
Ethyl 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate 3,4,5-trimethoxy phenyl C14H17N3O5 307.30 185–187 Enhanced steric bulk; potential for kinase inhibition
Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate 4-pyridinyl (C3) C10H10N4O2 218.22 177–179 Dual hydrogen-bonding sites for target binding

Key Observations:

Substituent Effects on Electronic Properties

  • Fluorine vs. Trifluoromethyl (CF3): The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger -I effect of CF3 in . This difference may influence pharmacokinetics, with CF3 derivatives likely exhibiting higher metabolic stability but reduced solubility.
  • Methoxy vs. Fluorine: The 4-methoxy substituent in donates electrons via resonance, contrasting with fluorine’s -I effect. Methoxy derivatives may exhibit altered binding modes in biological targets, as seen in plant growth regulation studies .

Synthetic Challenges

  • Cyclization reactions to form triazole rings are sensitive to substituent steric and electronic effects. For example, attempts to synthesize ethyl 3-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate failed due to poor conversion and decarboxylation side reactions . Fluorinated analogs, however, are less sterically hindered and may form more readily.

Biological Activity Trends

  • Plant Growth Regulation: Compounds with electron-withdrawing substituents (e.g., bromo, nitro) on aryl groups show superior auxin-like activity compared to electron-donating groups (e.g., methoxy) . The fluorine substituent in the target compound may similarly enhance growth-regulating properties.
  • Kinase Inhibition: Trimethoxyphenyl derivatives (e.g., ) are explored as kinase inhibitors due to their planar aromatic systems, suggesting that fluorinated analogs could also target enzymes like CK1δ.

Physicochemical Properties Melting Points: Derivatives with polar groups (e.g., pyridinyl in ) exhibit lower melting points (~177–179°C) compared to nonpolar analogs like trimethoxyphenyl (185–187°C). The fluorine substituent’s impact on crystallinity remains uncharacterized but may fall between these extremes. Solubility: Pyridine-containing analogs (e.g., ) are more soluble in polar solvents (e.g., DMSO) than purely aromatic derivatives, which aligns with fluorine’s moderate polarity.

Biological Activity

Ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate is a compound belonging to the class of 1,2,4-triazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H10FN3O2
  • Molecular Weight : 235.21 g/mol
  • IUPAC Name : this compound

The compound features a triazole ring that enhances its reactivity and biological profile. The presence of the ethyl ester group contributes to its solubility, making it suitable for various applications in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In studies involving similar triazole compounds, notable antimicrobial activity was observed against both Gram-positive and Gram-negative bacteria .

Bacterial Strain Activity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Enterococcus faecalisLow

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives is well-documented. In a study assessing the influence of various triazole compounds on cytokine release in peripheral blood mononuclear cells (PBMC), it was found that these compounds could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 . Although specific data for this compound is limited, it is anticipated that it may exhibit similar effects due to its structural analogies.

Anticancer Properties

Triazole derivatives have also been explored for their anticancer properties. Compounds with a triazole moiety have shown cytostatic effects on various cancer cell lines. For instance, studies on related compounds indicated a dose-dependent inhibition of cell proliferation in leukemia cells . Although direct studies on this compound are scarce, its structural characteristics suggest potential antiproliferative activity.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The triazole ring can interact with various enzymes involved in metabolic pathways.
  • Cytokine Modulation : Similar compounds have been shown to modulate cytokine release, potentially influencing inflammatory responses.
  • Cell Cycle Interference : Triazoles may affect cell cycle progression in cancer cells, leading to reduced proliferation.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating new triazole derivatives for their biological activities:

  • A study synthesized several new 1,2,4-triazole derivatives and assessed their toxicity and antiproliferative effects in PBMC cultures. The findings indicated low toxicity levels across the board with significant reductions in TNF-α production .
  • Another investigation highlighted the antimicrobial activities of various triazole derivatives against multiple pathogens. While specific data on this compound was not detailed, the overall trends suggest promising antimicrobial potential .

Q & A

Q. What are the standard synthetic routes for ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with appropriate carbonyl precursors. Key steps include:

  • Cyclocondensation : Reaction of 3-fluorophenyl-substituted hydrazides with ethyl glyoxylate or its equivalents under reflux conditions in ethanol or THF (yields ~70-85%) .
  • Esterification : Post-cyclization esterification using ethyl chloroformate or ethanol/sulfuric acid catalysis to stabilize the carboxylate moiety .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.9 ppm, triazole protons at δ 8.6–9.0 ppm) .
  • LC-MS : Validates molecular weight (e.g., m/z 247 [M+H]+ for analogous triazoles) and detects impurities .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 58.29%, H: 5.30%, N: 16.99%) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Lab coat, nitrile gloves, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate cyclocondensation, reducing reaction time from 12h to 6h .
  • Solvent Effects : Replacing ethanol with DMF increases solubility of fluorophenyl intermediates, enhancing yield by 10–15% .
  • Temperature Control : Maintaining 80–90°C during esterification minimizes side-product formation .

Q. How do structural variations (e.g., substituent position) influence biological activity?

  • Fluorine Position : Meta-fluorophenyl groups (as in this compound) enhance lipophilicity and membrane permeability compared to para-substituted analogs, improving antifungal activity (IC₅₀ reduction by 30%) .
  • Triazole vs. Oxadiazole : Replacing the triazole with oxadiazole reduces cytotoxicity in mammalian cells but compromises antimicrobial efficacy .

Q. How can crystallography resolve contradictions in NMR data interpretation?

  • SHELX Refinement : Single-crystal X-ray diffraction (using SHELXL) resolves ambiguous proton assignments (e.g., distinguishing triazole NH from aromatic protons) .
  • Torsion Angle Analysis : Validates spatial orientation of the fluorophenyl group, clarifying coupling constants in 1^1H NMR .

Q. What strategies address discrepancies in biological activity data across studies?

  • Dose-Response Curves : Standardize assays (e.g., MIC for antifungals) using CLSI guidelines to minimize inter-lab variability .
  • Metabolic Stability Testing : Evaluate hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic effects .

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